molecular formula C16H17N3OS B2997216 (E)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2035036-52-1

(E)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B2997216
CAS RN: 2035036-52-1
M. Wt: 299.39
InChI Key: XBSCTKRKBFSKNV-VOTSOKGWSA-N
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Description

(E)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H17N3OS and its molecular weight is 299.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Applications

Research has highlighted the synthesis of tetrahydrobenzo[b]thiophene derivatives, known for their biological activities, especially as anticancer agents and kinase inhibitors. A study by Abdo et al. (2020) explored synthesizing novel 1,2,4-triazines using cyclohexane-1,3-dione and tetrahydrobenzo[b]thiophene derivatives, aiming to develop efficient anticancer drugs with low cytotoxicity. These compounds demonstrated potent c-Met kinase inhibitory potency and cytotoxic activity against various cancer cell lines, suggesting their potential as lead compounds for further cancer therapy research (Abdo, Mohareb, & Halim, 2020).

Antimicrobial Activity

Another area of application is in the development of novel antimicrobial agents. Rani and Mohamad (2014) synthesized a series of pyrazoline derivatives by cyclization of thiophen-2-yl prop-2-en-1-one derivatives, demonstrating significant antibacterial activity against various strains. These findings underscore the potential of such compounds in creating new antibiotics to combat resistant bacterial strains (Rani & Mohamad, 2014).

Synthesis of Heterocyclic Compounds

Shams et al. (2010) discussed the synthesis of heterocyclic derivatives from tetrahydrobenzo[b]thiophene, aiming at developing compounds with high antitumor activities. Their research exemplifies the versatility of such structures in generating diverse biologically active molecules, potentially useful in developing new therapeutic agents (Shams, Mohareb, Helal, & Mahmoud, 2010).

properties

IUPAC Name

(E)-3-thiophen-2-yl-1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c20-16(7-6-12-3-2-10-21-12)18-8-9-19-15(11-18)13-4-1-5-14(13)17-19/h2-3,6-7,10H,1,4-5,8-9,11H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSCTKRKBFSKNV-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one

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